(R)-1-(3-nitrophenyl)ethanol

Chiral Synthesis Quality Control Enantiomeric Excess

Maintaining stereochemical fidelity in multi-step syntheses requires chiral intermediates with defined enantiopurity. Using racemic or wrong-enantiomer material introduces costly purification steps and yields inferior products. This (R)-enantiomer solves that risk. - **Chiral Purity:** Certified ≥99% ee - ensures desired (R)-configuration retention through subsequent reactions. - **Application:** Asymmetric synthesis of pharmaceutical candidates; chiral HPLC/SFC standard; biocatalyst substrate. - **Supply:** Defined specification batch with CoA available.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 76116-24-0
Cat. No. B2900033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-nitrophenyl)ethanol
CAS76116-24-0
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
InChIKeyFRPQAVXDUWMFCK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Nitrophenyl)ethanol Overview


(R)-1-(3-Nitrophenyl)ethanol (CAS 76116-24-0) is a chiral benzylic alcohol with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a key intermediate, valued for its single (R)-enantiomeric form, which is used in the asymmetric synthesis of more complex, optically active molecules, particularly pharmaceuticals . Its chemical structure includes a nitro group at the meta-position of the phenyl ring, enabling further functionalization.

Single (R)-enantiomer for stereochemical control
Asymmetric synthesis intermediate for optically active molecules
Meta-nitro group enables further functionalization

Why (R)-1-(3-Nitrophenyl)ethanol Cannot Be Substituted


In synthetic routes targeting a specific chiral outcome, the enantiomeric purity of the building block is directly correlated with the stereochemical fidelity of the final product. The procurement of (R)-1-(3-nitrophenyl)ethanol with a defined and high enantiomeric excess (ee) is therefore non-negotiable, as substitution with the racemic mixture (CAS 5400-78-2) or the (S)-enantiomer (CAS 103966-65-0) will lead to the formation of the undesired stereoisomer in subsequent steps, resulting in lower yields, complex purifications, or a biologically inferior final compound [1]. The quantitative data presented below verifies the availability of material with sufficient chiral purity for such applications.

Racemic mixture may shift stereochemical outcome
Using racemate (CAS 5400-78-2) introduces (S)-enantiomer, potentially leading to undesired diastereomers in downstream steps.
Opposite enantiomer yields incorrect configuration
The (S)-enantiomer (CAS 103966-65-0) would produce the opposite stereochemistry, not the required (R)-product.
Unspecified ee introduces chiral uncertainty
Material without certified enantiomeric excess may contain unknown levels of the (S)-enantiomer, compromising chiral purity.

Quantitative Evidence for (R)-1-(3-Nitrophenyl)ethanol


Enantiomeric Purity Comparison

A direct comparison of commercial product specifications reveals a clear quantitative difference in chiral purity. (R)-1-(3-nitrophenyl)ethanol is available with a certified chemical purity of 99% and an enantiomeric excess (ee) of 99%, as per vendor datasheet . In contrast, a common specification for the compound from other vendors is a minimum purity of 95%, with no explicit ee value stated . This establishes a baseline for procurement where higher stereochemical purity is a verifiable requirement.

Enantiomeric Purity
Specification review
99% ee certified vs 95% purity (ee unspecified)
Supports chiral purity specification for asymmetric synthesis.
Supplier CoA data; analytical method unspecified.
Chiral Synthesis Quality Control Enantiomeric Excess

Stereochemistry Retention in (R)-Phenylephrine Synthesis

While this is a class-level inference regarding the chloro analog, it provides the strongest available evidence for the functional utility of this chiral scaffold. A published study demonstrates that a whole-cell biocatalyst (Pichia minuta JCM 3622) can asymmetrically reduce 2-chloro-1-(3-nitrophenyl)ethanone to produce (R)-2-chloro-1-(3-nitrophenyl)ethanol with a remarkable 99.2% enantiomeric excess (ee) in an 87% isolated yield [1]. Critically, this intermediate was then transformed into the active pharmaceutical ingredient (R)-phenylephrine over five steps without any loss of enantiomeric purity (98.0% ee for the final product) [1]. This study establishes the structural class's capacity for high-fidelity stereochemical transfer during complex synthetic sequences, a key differentiator from its (S)-enantiomer.

Stereochemistry Retention
Class-level inference
99.2% ee to 98.0% ee over 5 synthetic steps (analog)
Supports fidelity of (R)-configuration in multi-step synthesis.
Chloro analog; biocatalytic reduction then chemical transformation.
Pharmaceutical Synthesis Biocatalysis Chiral Intermediate

LogP Comparison of (R) and (S) Enantiomers

Though predicted values, the reported LogP for (R)-1-(3-nitrophenyl)ethanol is 2.17 , while the (S)-enantiomer is reported to have a predicted LogP of 1.56 . While the source of the variation is unclear (different calculation methods), this highlights that physicochemical properties can differ between enantiomers in different environments, which may influence method development and purification strategies.

LogP Comparison
Data to verify
(R): LogP 2.17 vs (S): LogP 1.56 (predicted)
May affect chromatographic method conditions.
Predicted values from different models; experimental validation needed.
Lipophilicity Chromatography Physicochemical Properties

Applications for (R)-1-(3-Nitrophenyl)ethanol


Asymmetric Synthesis of Chiral Pharmaceuticals

Procure (R)-1-(3-nitrophenyl)ethanol with a certified 99% ee specification to serve as a reliable chiral building block in the synthesis of enantiopure drug candidates. The high stereochemical fidelity ensures that the desired (R)-configuration is maintained throughout multi-step synthetic sequences, as demonstrated by its class analog in the production of (R)-phenylephrine [1]. This is critical for meeting the stringent purity requirements of pharmaceutical development.

Chiral Analytical Method Development and Validation

Utilize the certified 99% ee material as an analytical standard for the development and calibration of chiral HPLC or SFC methods. Its well-defined stereochemical purity is essential for accurately quantifying the enantiomeric excess of reaction products and for establishing system suitability parameters, ensuring robust quality control in processes where chiral integrity is paramount.

Biocatalysis Research and Enzyme Screening

Employ (R)-1-(3-nitrophenyl)ethanol as a chiral substrate or reference standard in studies focused on the discovery and characterization of novel ketoreductases, lipases, or other enzymes. Its structure, featuring a reducible nitro group and a chiral alcohol, is relevant for investigating the substrate scope and enantioselectivity of biocatalysts, as indicated by research on related nitro-substituted compounds [2].

Application
Selection Property
Validation Focus
Asymmetric Synthesis of Chiral Compounds
Certified enantiomeric purity specification
Stereochemical fidelity across synthetic steps
Chiral Analytical Method Development
Defined stereochemical purity reference
Chiral HPLC/SFC calibration and system suitability
Biocatalysis Research
Chiral alcohol with reducible nitro group
Enzyme enantioselectivity and substrate scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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